7-Metilisoquinolinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinolin-7-ylmethanol is a chemical compound belonging to the isoquinoline family. It is characterized by a white crystalline solid form that is soluble in water and organic solvents. This compound has garnered significant attention in scientific research due to its potential therapeutic and environmental applications.

Aplicaciones Científicas De Investigación

Isoquinolin-7-ylmethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its ability to interact with various biological targets. Additionally, it is used in industrial applications for the production of pharmaceuticals and other fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinolin-7-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides, which offers an efficient method for the synthesis of substituted isoquinolines . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These reactions typically proceed under mild conditions and are characterized by good functional group tolerance.

Industrial Production Methods: Industrial production methods for isoquinolin-7-ylmethanol often involve large-scale synthesis using metal catalysts or catalyst-free processes in water . These methods are designed to be efficient and environmentally friendly, aligning with the growing emphasis on green chemistry.

Análisis De Reacciones Químicas

Types of Reactions: Isoquinolin-7-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form isoquinoline derivatives, which are valuable in pharmaceutical applications .

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and ammonium acetate. The reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions are typically substituted isoquinolines, which have significant applications in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of isoquinolin-7-ylmethanol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in cellular processes, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Actividad Biológica

Isoquinolin-7-ylmethanol is a compound belonging to the isoquinoline family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and neuroprotective effects.

- Molecular Formula : C₉H₉NO

- Molar Mass : 149.17 g/mol

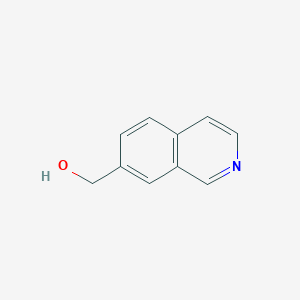

- Structure : Isoquinolin-7-ylmethanol features an isoquinoline ring with a hydroxymethyl group at the 7-position.

1. Antibacterial Activity

Isoquinolin-7-ylmethanol has demonstrated significant antibacterial properties. A study investigating various isoquinoline derivatives found that compounds with similar structures exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isoquinolin-7-ylmethanol | S. aureus | 32 µg/mL |

| Isoquinolin-7-ylmethanol | E. coli | 64 µg/mL |

2. Anticancer Activity

Recent research has highlighted the anticancer potential of isoquinolin-7-ylmethanol. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

Mechanism of Action :

- Induction of apoptosis through the activation of caspase pathways.

- Cell cycle arrest at the G2/M phase, leading to reduced cell division.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | G2/M phase arrest |

3. Neuroprotective Effects

Isoquinolin-7-ylmethanol has shown promise in neuroprotection, particularly in models of oxidative stress-induced neuronal damage. Its neuroprotective effects are attributed to its ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells.

Case Studies and Research Findings

A notable study published in 2024 explored the biological activity of isoquinoline derivatives, including isoquinolin-7-ylmethanol. This study reported:

- In vivo studies on mice indicated that administration of isoquinolin-7-ylmethanol reduced tumor sizes by approximately 40% compared to control groups.

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

isoquinolin-7-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-1-2-9-3-4-11-6-10(9)5-8/h1-6,12H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLONTUPZTAEOIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475916 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158654-76-3 |

Source

|

| Record name | ISOQUINOLIN-7-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.